

In-Depth Technical Guide to the ^1H NMR Spectrum of 2,2-dibromopentane

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Compound of Interest

Compound Name: 2,2-Dibromopentane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ^1H Nuclear Magnetic Resonance (NMR) spectrum of **2,2-dibromopentane**. Due to the absence of a publicly available experimental spectrum, this guide leverages established principles of NMR spectroscopy to predict and interpret the spectral data. This document outlines the expected chemical shifts, multiplicities, and coupling constants, and provides a standard experimental protocol for acquiring such a spectrum.

Predicted ^1H NMR Spectral Data for 2,2-dibromopentane

The structure of **2,2-dibromopentane** ($\text{CH}_3(\text{a})\text{-CH}_2(\text{b})\text{-CH}_2(\text{c})\text{-C}(\text{Br})_2\text{-CH}_3(\text{d})$) gives rise to four distinct proton signals in the ^1H NMR spectrum. The presence of two electronegative bromine atoms on the C2 carbon significantly influences the chemical shifts of nearby protons, causing them to appear at a lower field (higher ppm) than typical alkane protons.

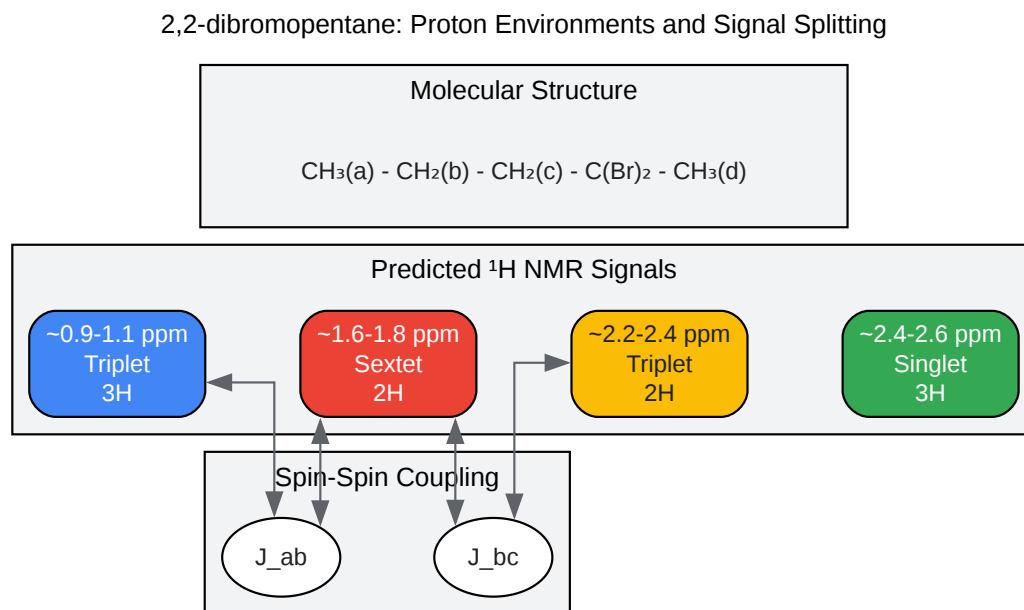
The predicted quantitative data for the ^1H NMR spectrum of **2,2-dibromopentane** is summarized in the table below.

Proton Environment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-CH ₃ (d)	~2.4 - 2.6	Singlet (s)	3H
-CH ₂ (c)	~2.2 - 2.4	Triplet (t)	2H
-CH ₂ (b)	~1.6 - 1.8	Sextet (or Multiplet)	2H
-CH ₃ (a)	~0.9 - 1.1	Triplet (t)	3H

Analysis and Interpretation of the Predicted Spectrum

- -CH₃ (d) Signal: The methyl protons at position C1 are adjacent to the quaternary carbon C2, which bears two bromine atoms. Having no adjacent protons, this signal is predicted to be a singlet. The strong deshielding effect of the two bromine atoms is expected to shift this signal significantly downfield to the ~2.4 - 2.6 ppm range.
- -CH₂ (c) Signal: The methylene protons at C3 are adjacent to the deshielded environment of the C2 carbon and the methylene group at C4. These protons are coupled to the two protons of the -CH₂(b) group, resulting in a predicted triplet. Due to the proximity to the electron-withdrawing bromine atoms, this signal is expected to appear in the ~2.2 - 2.4 ppm region.
- -CH₂ (b) Signal: The methylene protons at C4 are coupled to the protons of the -CH₂(c) group (2 protons) and the -CH₃(a) group (3 protons). According to the n+1 rule, this would result in a complex multiplet. A simplified prediction is a sextet (from being adjacent to 5 protons). This signal is further upfield than the C3 protons, predicted to be in the ~1.6 - 1.8 ppm range.
- -CH₃ (a) Signal: The terminal methyl protons at C5 are the most shielded in the molecule. They are coupled to the two protons of the -CH₂(b) group, which splits the signal into a triplet. This signal is expected to appear in the typical upfield region for a primary alkyl group, around ~0.9 - 1.1 ppm.^{[1][2]}

Logical Relationships in the ^1H NMR Spectrum of 2,2-dibromopentane



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Caption: Structure of **2,2-dibromopentane** and its predicted ^1H NMR signals.

Experimental Protocol for ^1H NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a ^1H NMR spectrum of a liquid sample such as **2,2-dibromopentane**.

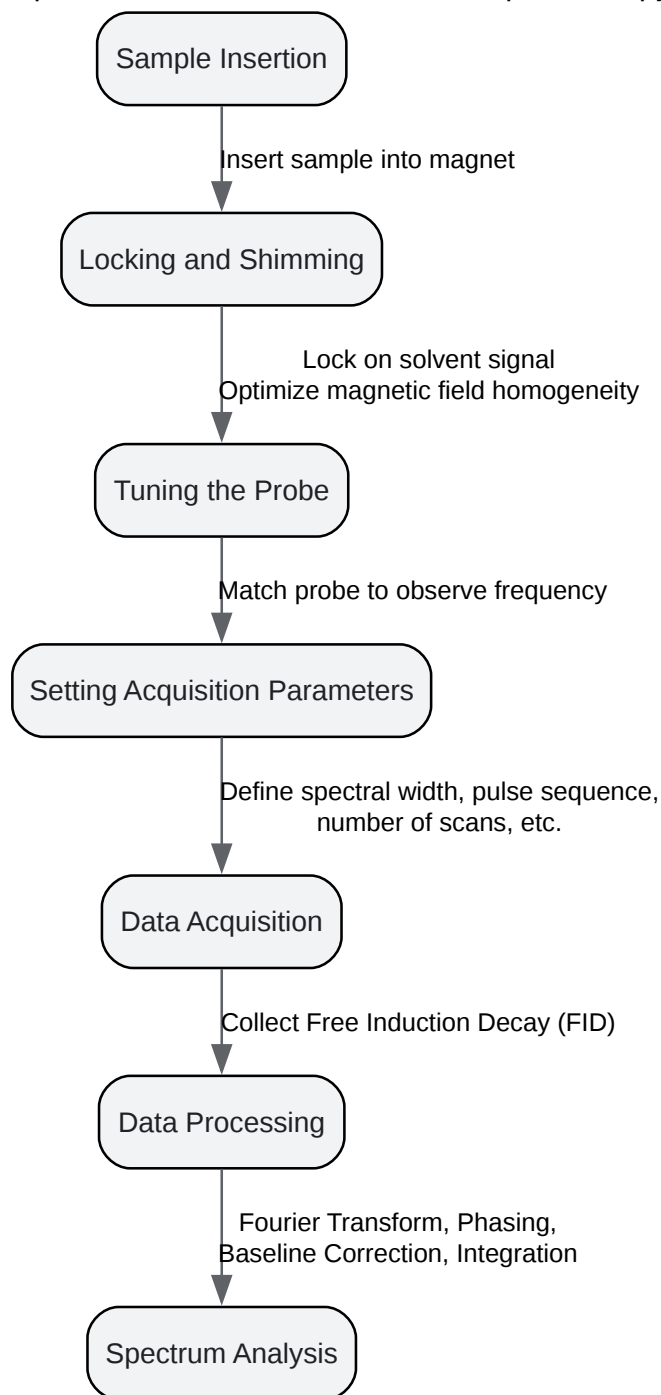
1. Sample Preparation

- Materials:

- **2,2-dibromopentane** (5-10 mg)
- Deuterated solvent (e.g., CDCl_3 , 0.5-0.7 mL)
- NMR tube (5 mm, clean and dry)
- Pasteur pipette
- Small vial
- Procedure:
 - Weigh approximately 5-10 mg of **2,2-dibromopentane** into a small, clean, dry vial.
 - Add approximately 0.6 mL of deuterated chloroform (CDCl_3) to the vial and gently swirl to dissolve the sample completely. CDCl_3 is a common choice as it is a good solvent for many organic compounds and its residual proton signal is well-defined.
 - Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final liquid level should be approximately 4-5 cm.
 - Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition

- Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is suitable for this analysis.
- Workflow:

Experimental Workflow for ^1H NMR Spectroscopy

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Caption: Standard workflow for acquiring a ^1H NMR spectrum.

- Typical Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
 - Solvent: CDCl_3
 - Temperature: 298 K
 - Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
 - Relaxation Delay (D1): 1-2 seconds.
 - Acquisition Time (AQ): 2-4 seconds.
 - Spectral Width (SW): A range of 0-12 ppm is appropriate for most organic molecules.

3. Data Processing

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.
- Phasing: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.
- Baseline Correction: The baseline of the spectrum is corrected to be flat.
- Referencing: The chemical shift axis is calibrated. For CDCl_3 , the residual solvent peak at 7.26 ppm can be used as an internal reference.
- Integration: The area under each signal is integrated to determine the relative number of protons.

This comprehensive guide provides a robust framework for understanding, predicting, and experimentally determining the ^1H NMR spectrum of **2,2-dibromopentane**. The provided data and protocols are intended to be a valuable resource for researchers in the fields of chemistry and drug development.

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References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
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